molecular formula C13H7N3O4 B14724376 N,N'-pyridine-2,6-diylbismaleimide CAS No. 6331-34-6

N,N'-pyridine-2,6-diylbismaleimide

Cat. No.: B14724376
CAS No.: 6331-34-6
M. Wt: 269.21 g/mol
InChI Key: RIJSFLCTBDHBBS-UHFFFAOYSA-N
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Description

N,N'-Pyridine-2,6-diylbismaleimide is a heterocyclic compound featuring a central pyridine ring substituted at the 2- and 6-positions with maleimide functional groups. Maleimides are highly reactive towards thiol groups via Michael addition, making this compound valuable in bioconjugation, polymer chemistry, and enzyme inhibition studies. Its molecular formula is C₁₃H₇N₃O₄, with a molecular weight of 285.21 g/mol. The pyridine core provides rigidity and electronic effects, while the maleimide groups enable site-specific reactivity .

Properties

CAS No.

6331-34-6

Molecular Formula

C13H7N3O4

Molecular Weight

269.21 g/mol

IUPAC Name

1-[6-(2,5-dioxopyrrol-1-yl)pyridin-2-yl]pyrrole-2,5-dione

InChI

InChI=1S/C13H7N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-7H

InChI Key

RIJSFLCTBDHBBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-pyridine-2,6-diylbismaleimide typically involves the reaction of pyridine-2,6-diamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or dimethylformamide. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N,N’-pyridine-2,6-diylbismaleimide can be achieved through a continuous flow process. This involves the use of automated reactors where pyridine-2,6-diamine and maleic anhydride are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-pyridine-2,6-diylbismaleimide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The maleimide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.

    Reduction: Pyridine-2,6-diylbismaleimide alcohol derivatives.

    Substitution: N-substituted pyridine-2,6-diylbismaleimide derivatives.

Scientific Research Applications

N,N’-pyridine-2,6-diylbismaleimide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N,N’-pyridine-2,6-diylbismaleimide involves its ability to interact with various molecular targets. The maleimide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The pyridine ring can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparison with analogous pyridine-based derivatives:

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
N,N'-Pyridine-2,6-diylbismaleimide C₁₃H₇N₃O₄ 285.21 Maleimide, pyridine Bioconjugation, enzyme inhibition
4,4′-(Pyridine-2,6-diylbis(oxy))dibenzimidamide (Compound 24, ) C₂₄H₂₂N₆O₂ 426.47 Benzimidamide, pyridine Matriptase inhibition
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide () C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl, pivalamide Pharmaceutical intermediates
2,6-Bis[(1H-imidazol-1-yl)methyl]pyridine () C₁₃H₁₄N₄ 226.28 Imidazole, methylene Coordination chemistry, catalysis

Key Observations :

  • Functional Groups : The maleimide groups in the target compound contrast with the benzimidamide (), halogenated pivalamide (), and imidazole-methylene () substituents in analogs. Maleimides offer thiol-specific reactivity, whereas benzimidamides and imidazoles often participate in hydrogen bonding or metal coordination.

Commercial and Industrial Relevance

  • Cost and Availability : Halogenated pyridine derivatives () are priced at $500–$6,000 depending on scale, reflecting their use as pharmaceutical intermediates. The target compound’s commercial data is unavailable, but maleimide-containing reagents are typically high-value due to niche applications .
  • Applications :
    • Bioconjugation : Maleimides are superior to imidazolium or benzimidamide groups for protein labeling.
    • Drug Design : Halogenated derivatives () may serve as radioimaging agents, whereas the target compound’s reactivity suits enzyme inhibitor development.

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